4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid
Overview
Description
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid, also known as MOBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOBA is a synthetic derivative of the amino acid glutamine, and its unique chemical structure makes it a promising candidate for a variety of research applications. In
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid is not fully understood. However, it is believed that this compound inhibits the activity of the enzyme glutaminase, which is essential for the growth and survival of cancer cells. By inhibiting glutaminase, this compound deprives cancer cells of the nutrients they need to grow and proliferate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid for lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of glutaminase, making it a useful tool for studying the role of glutaminase in various biological processes. However, one of the limitations of this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are a number of future directions for research on 4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid. One area of research that is currently being explored is the development of this compound analogs with improved solubility and bioavailability. Additionally, researchers are investigating the potential of this compound as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Finally, researchers are exploring the use of this compound as a tool for studying the role of glutaminase in various biological processes.
Conclusion
In conclusion, this compound is a promising chemical compound that has a variety of potential applications in scientific research. Its unique chemical structure and specificity make it a useful tool for studying the role of glutaminase in various biological processes. While there are some limitations to working with this compound, its potential benefits make it an exciting area of research for the future.
Scientific Research Applications
4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-5-3-2-4-8(9)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRNWJNSMWWFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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